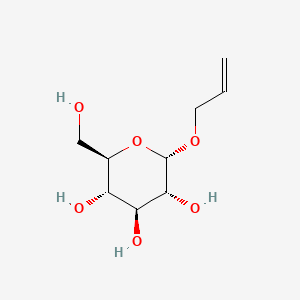

Allyl a-D-Glucopyranoside

CAS No.: 94031-20-6

Cat. No.: VC2034323

Molecular Formula: C9H16O6

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94031-20-6 |

|---|---|

| Molecular Formula | C9H16O6 |

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol |

| Standard InChI | InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6-,7+,8-,9+/m1/s1 |

| Standard InChI Key | XJNKZTHFPGIJNS-ZEBDFXRSSA-N |

| Isomeric SMILES | C=CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

| SMILES | C=CCOC1C(C(C(C(O1)CO)O)O)O |

| Canonical SMILES | C=CCOC1C(C(C(C(O1)CO)O)O)O |

Introduction

Allyl α-D-Glucopyranoside (CAS Number: 7464-56-4) is a carbohydrate derivative belonging to the glycoside family. It is characterized by its unique molecular structure, which includes an allyl group attached to the glucopyranoside moiety. This compound has gained prominence in carbohydrate chemistry, glycobiology, and organic synthesis due to its versatile applications and chemical properties.

Structural and Chemical Characteristics

Allyl α-D-Glucopyranoside is composed of a glucopyranose ring with hydroxyl groups and an allyl ether substitution at the anomeric carbon. Its stereochemistry is defined as (3S,4S,6S)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol.

Chemical Reactivity:

-

Allyl Group Functionality: The allyl group acts as a protecting group in glycosylation reactions, facilitating regioselective and stereoselective synthesis of complex carbohydrates.

-

Glycosidic Linkages: The compound serves as a glycosyl donor or acceptor in enzymatic and chemical glycosylation processes.

Carbohydrate Chemistry

Allyl α-D-Glucopyranoside is widely used as a precursor for synthesizing glycoconjugates and glycosidic linkages. Its ability to act as a glycosyl donor makes it pivotal in constructing complex carbohydrate structures used in drug design, biomaterials, and molecular probes .

Enzymatic Studies

The compound is employed as a substrate or mimic in enzymatic assays to study:

-

Specificity of glycoside hydrolases.

-

Catalytic mechanisms of glycosyltransferases.

-

Substrate recognition processes.

These studies contribute to understanding biological phenomena such as cell-cell recognition and pathogen-host interactions .

Organic Synthesis

Allyl α-D-Glucopyranoside's reactivity enables the preparation of functionalized carbohydrate derivatives. These derivatives are used in:

-

Drug delivery systems.

-

Development of biomaterials.

Biological Implications

The compound's role extends into glycobiology, where it helps explore carbohydrate-mediated biological processes such as:

-

Signal transduction pathways.

-

Immune responses.

-

Pathogen-host interactions.

Its compatibility with various reaction conditions makes it a valuable tool for studying these complex mechanisms .

Physical and Safety Data

| Parameter | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.22 g/mol |

| Density | 1.37 g/cm³ |

| Melting Point | 138–141°C |

| Boiling Point | 415°C (at 760 mmHg) |

| Flash Point | 204.8°C |

| Storage Conditions | -20°C, under inert atmosphere |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume